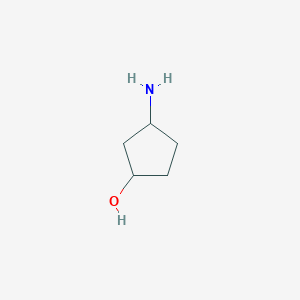

3-Aminocyclopentanol

Vue d'ensemble

Description

(1S,3R)-3-Amino-cyclopentanol est un composé chiral d'une importance significative en chimie organique et en recherche pharmaceutique. Ce composé présente un cycle cyclopentane avec un groupe amino et un groupe hydroxyle attachés aux premier et troisième atomes de carbone, respectivement. La stéréochimie spécifique du (1S,3R)-3-Amino-cyclopentanol en fait un bloc de construction précieux pour la synthèse de diverses molécules biologiquement actives.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse du (1S,3R)-3-Amino-cyclopentanol peut être réalisée par plusieurs méthodes. Une procédure efficace implique la réduction d'un composé précurseur, tel qu'un dérivé de la cyclopentanone, suivie de l'introduction du groupe amino. Par exemple, en partant de la (1S,3R)-3-hydroxy-cyclopentanone, le composé peut être réduit à l'aide de borohydrure de sodium pour donner du (1S,3R)-3-hydroxy-cyclopentanol. Une amination ultérieure à l'aide de réactifs tels que l'ammoniac ou une source d'amine dans des conditions appropriées peut produire du (1S,3R)-3-Amino-cyclopentanol .

Méthodes de production industrielle : La production industrielle du (1S,3R)-3-Amino-cyclopentanol implique généralement une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Le procédé peut inclure l'hydrogénation catalytique, la résolution chirale et des étapes de purification pour obtenir l'énantiomère désiré sous forme énantiomériquement pure .

Analyse Des Réactions Chimiques

Types de réactions : Le (1S,3R)-3-Amino-cyclopentanol subit diverses réactions chimiques, notamment :

Oxydation : Le groupe hydroxyle peut être oxydé pour former une cétone ou un aldéhyde à l'aide d'oxydants tels que le permanganate de potassium ou le trioxyde de chrome.

Réduction : Le composé peut être réduit davantage pour former des dérivés de la cyclopentylamine.

Substitution : Le groupe amino peut participer à des réactions de substitution nucléophile, formant des amides, des carbamates ou d'autres dérivés.

Réactifs et conditions courants :

Oxydation : Permanganate de potassium, trioxyde de chrome ou d'autres oxydants.

Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium.

Substitution : Ammoniac, amines, chlorures d'acyle, isocyanates.

Principaux produits :

Oxydation : Cyclopentanone, cyclopentanal.

Réduction : Dérivés de la cyclopentylamine.

Substitution : Amides, carbamates et autres dérivés substitués du cyclopentanol

4. Applications de la recherche scientifique

Le (1S,3R)-3-Amino-cyclopentanol a des applications diverses dans la recherche scientifique :

Chimie : Utilisé comme bloc de construction chiral pour la synthèse de molécules organiques complexes et l'étude des effets stéréochimiques.

Biologie : Étudié pour son rôle potentiel dans l'inhibition enzymatique et comme ligand dans les dosages biochimiques.

Médecine : Exploré pour ses applications thérapeutiques potentielles, notamment les activités antivirales et anticancéreuses.

Industrie : Utilisé dans la synthèse de produits pharmaceutiques, d'agrochimiques et de produits chimiques fins

5. Mécanisme d'action

Le mécanisme d'action du (1S,3R)-3-Amino-cyclopentanol implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, il peut agir comme un inhibiteur enzymatique en se liant au site actif de l'enzyme, bloquant ainsi son activité. La stéréochimie du composé joue un rôle crucial dans son affinité de liaison et sa spécificité. De plus, il peut moduler les voies de signalisation en interagissant avec les récepteurs ou d'autres protéines impliquées dans les processus cellulaires .

Composés similaires :

- (1S,3S)-3-Amino-cyclopentanol

- (1R,3R)-3-Amino-cyclopentanol

- (1R,3S)-3-Amino-cyclopentanol

Comparaison : Le (1S,3R)-3-Amino-cyclopentanol est unique en raison de sa stéréochimie spécifique, qui confère des propriétés chimiques et biologiques distinctes. Comparé à ses diastéréoisomères et énantiomères, le (1S,3R)-3-Amino-cyclopentanol peut présenter une réactivité, une affinité de liaison et une activité biologique différentes. Par exemple, les isomères (1S,3S) et (1R,3R) peuvent avoir des profils pharmacocinétiques et des potentiels thérapeutiques différents .

Applications De Recherche Scientifique

(1S,3R)-3-Amino-cyclopentanol has diverse applications in scientific research:

Chemistry: Used as a chiral building block for synthesizing complex organic molecules and studying stereochemical effects.

Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic applications, including antiviral and anticancer activities.

Industry: Utilized in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals

Mécanisme D'action

The mechanism of action of (1S,3R)-3-Amino-cyclopentanol involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. Additionally, it may modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .

Comparaison Avec Des Composés Similaires

- (1S,3S)-3-Amino-cyclopentanol

- (1R,3R)-3-Amino-cyclopentanol

- (1R,3S)-3-Amino-cyclopentanol

Comparison: (1S,3R)-3-Amino-cyclopentanol is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Compared to its diastereomers and enantiomers, (1S,3R)-3-Amino-cyclopentanol may exhibit different reactivity, binding affinity, and biological activity. For example, the (1S,3S) and (1R,3R) isomers may have different pharmacokinetic profiles and therapeutic potentials .

Activité Biologique

3-Aminocyclopentanol is a chiral compound recognized for its diverse biological activities and potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

Overview of this compound

This compound features a cyclopentane ring with an amino group and a hydroxyl group, which contribute to its ability to form hydrogen bonds and engage in electrostatic interactions with biological targets. Its stereochemistry is crucial for its biological activity, influencing its binding affinity to enzymes and receptors.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to the active sites of specific enzymes, thereby blocking their catalytic functions. This interaction is facilitated by the amino and hydroxyl groups that enable hydrogen bonding.

- Ligand Activity : It has been studied as a ligand in biochemical assays, where it modulates the activity of various proteins involved in cellular signaling pathways.

- Therapeutic Potential : Research indicates potential applications in treating conditions such as cancer and viral infections, suggesting that this compound could influence pathways related to cell proliferation and immune response .

Biological Applications

This compound has shown promise in several areas of biological research:

- Antiviral Activity : Studies have explored its role in synthesizing antiviral agents, highlighting its potential as a precursor for developing drugs targeting viral replication mechanisms .

- Anticancer Properties : Preliminary findings suggest that derivatives of this compound may exhibit antiproliferative effects against various cancer cell lines, indicating its utility in oncology .

- Immunomodulation : Its selective immunosuppressing effects have been noted, making it a candidate for treating autoimmune diseases by modulating lymphocyte activation .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound, providing insights into its efficacy and mechanisms:

- Inhibition Studies : A study demonstrated that this compound derivatives could inhibit specific enzymes involved in nucleotide metabolism, which is critical for cellular proliferation. The inhibition was measured using IC50 values, indicating effective concentrations needed to achieve 50% inhibition of enzyme activity .

- Cell Line Testing : In vitro assays using cancer cell lines revealed that certain derivatives of this compound displayed significant antiproliferative effects. For instance, compounds derived from this compound showed IC50 values ranging from 2 to 10 µM against MCF-7 breast cancer cells, suggesting potent anticancer properties .

- Synthesis of Antiviral Agents : Research highlighted biocatalytic methods utilizing this compound as an intermediate for synthesizing FDA-approved antiviral drugs. These methods showcased the compound's versatility and importance in pharmaceutical synthesis .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

3-aminocyclopentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c6-4-1-2-5(7)3-4/h4-5,7H,1-3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHFYRVZIONNYSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.